Platycoside A - 209404-00-2

Platycoside A

Catalog Number: EVT-1792786
CAS Number: 209404-00-2
Molecular Formula: C58H94O29
Molecular Weight: 1255.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Platycoside A is a secondary metabolite belonging to the triterpenoid saponin family, specifically classified as an oleanane-type triterpenoid saponin []. It is one of the major bioactive compounds isolated from the roots of Platycodon grandiflorum, a plant native to East Asia and commonly known as balloon flower [, ]. Platycoside A is characterized by its triterpenoid aglycone backbone and two sugar chains attached at specific positions []. Scientific research on Platycoside A primarily focuses on understanding its bioactivity, exploring potential applications in various fields such as pharmacology and food science [, , ].

Synthesis Analysis

Currently, there is limited information available regarding the direct chemical synthesis of Platycoside A. Research predominantly focuses on its isolation and purification from natural sources, primarily the roots of Platycodon grandiflorum [, ].

Molecular Structure Analysis

The molecular structure of Platycoside A has been elucidated using various spectroscopic techniques, including FAB-MS, IR, 1H-NMR, and 13C-NMR [, ]. It is characterized by an oleanane-type triterpenoid aglycone core structure with two sugar chains attached. One sugar chain is linked at the C-3 position, while the other is attached to the C-28 carboxyl group [, ]. The specific arrangement and composition of sugar moieties contribute to the unique structural characteristics of Platycoside A.

Chemical Reactions Analysis

Research on the chemical reactions of Platycoside A primarily focuses on its enzymatic hydrolysis [, , , , ]. Enzymes such as β-glucosidase have been shown to effectively cleave specific glycosidic bonds, leading to the formation of deglycosylated derivatives [, , , ]. These deglycosylated platycosides often exhibit altered biological activities compared to their glycosylated precursors.

Mechanism of Action
  • Inhibition of inflammatory mediators: Platycoside A has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 [, , , ].
  • Antioxidant activity: It may act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress [, , ].
Applications
  • Anti-inflammatory agent: Studies suggest that Platycoside A may possess anti-inflammatory properties, potentially beneficial in treating inflammatory conditions [, , ].
  • Antioxidant: Its antioxidant activity has been demonstrated in various studies, indicating potential applications in preventing oxidative stress-related diseases [, , ].
  • Food supplement: Platycoside A, along with other platycosides, is found in extracts of Platycodon grandiflorum root, which is consumed as a food and used as a functional food ingredient in some cultures [, ].

Platycoside E

  • Relevance: Platycoside E is a structurally related compound to Platycoside A, differing only in the presence of an additional hydroxyl group at the C-24 position in Platycoside A. Several studies have demonstrated that Platycoside E can be enzymatically converted to Platycodin D, a more potent bioactive compound, through a series of deglycosylation steps. [, ] This biotransformation pathway often involves Platycoside A as an intermediate compound. [, , ]

Platycodin D

  • Compound Description: Platycodin D, a deglycosylated triterpene saponin, is a major bioactive compound in Platycodi radix known for its significant pharmacological activities. Compared to other platycosides, including Platycoside E, Platycodin D exhibits higher efficacy in various biological activities, such as anti-inflammatory, antioxidant, and anticancer effects. [, , , ] It is structurally characterized by a single glucose moiety at the C-3 position and an apiose-xylose-rhamnose-arabinose oligosaccharide chain at the C-28 position of the oleanane aglycone.
  • Relevance: Platycodin D is a crucial deglycosylated derivative of both Platycoside E and Platycoside A. [, , , , ] Platycoside A acts as a key intermediate in the enzymatic conversion of Platycoside E to Platycodin D, showcasing the interconnected nature of these compounds in the biosynthetic pathway. [, ] The higher bioactivity of Platycodin D highlights the impact of deglycosylation on enhancing the pharmacological properties of platycosides.

Platycodin D3

  • Compound Description: Platycodin D3 is a triterpenoid saponin naturally occurring in Platycodon grandiflorum. Structurally, it is closely related to Platycodin D, possessing the same oligosaccharide chain at the C-28 position but containing two glucose moieties linked to the C-3 position. Platycodin D3 exhibits notable pharmacological activities, but generally, it is considered less potent than Platycodin D. [, ] Similar to Platycoside E, it serves as a precursor for the biosynthesis of Platycodin D.
  • Relevance: Platycodin D3 is a key intermediate in the biotransformation pathway of Platycoside A to Platycodin D. [, , ] Enzymatic deglycosylation of Platycoside A results in the formation of Platycodin D3, which is subsequently converted to Platycodin D by the removal of another glucose moiety. This pathway emphasizes the sequential deglycosylation process involved in generating more potent platycoside derivatives from Platycoside A.

Deapio-Platycoside E

  • Compound Description: Deapio-Platycoside E is a triterpenoid saponin identified in Platycodon grandiflorum. It shares a similar structure with Platycoside E, but lacks the apiose moiety in the oligosaccharide chain attached to the C-28 position. Deapio-Platycoside E is considered as a potential precursor for the production of deapio-Platycodin D. [, , ]
  • Relevance: Deapio-Platycoside E is structurally analogous to Platycoside A, with both compounds having the same core structure but different sugar moieties. The presence of deapio-Platycoside E and its deglycosylated derivative, deapio-Platycodin D, suggests a parallel biotransformation pathway existing alongside the Platycoside E to Platycodin D pathway, highlighting the diversity in platycoside biosynthesis. [, ]

Deapio-Platycodin D

  • Compound Description: Deapio-Platycodin D, a deglycosylated saponin, is a derivative of deapio-Platycoside E found in Platycodon grandiflorum. It lacks the apiose unit in the oligosaccharide chain at the C-28 position and has a single glucose unit at C-3. Although less studied than Platycodin D, deapio-Platycodin D possesses various pharmacological activities. [, , ]
  • Relevance: Deapio-Platycodin D is a deglycosylated form of deapio-Platycoside E, mirroring the relationship between Platycoside A and Platycodin D. [, , ] This structural similarity and the existence of a parallel biotransformation pathway suggest potential similarities in the pharmacological properties and biosynthetic pathways of Platycoside A and deapio-Platycoside E.

Other Related Platycosides:

  • Platycoside F: A triterpenoid saponin with a structure similar to Platycoside A but with a different sugar moiety at the C-28 position. [, , , ] It is considered a less abundant platycoside in Platycodon grandiflorum.
  • Platycoside B: A triterpenoid saponin similar to Platycoside A but with a different sugar moiety at the C-28 position. [, ] It is found in lower concentrations compared to Platycoside A.
  • Platycoside C: A triterpenoid saponin structurally similar to Platycoside A but with a different sugar chain at C-28. [] It is a minor saponin found in Platycodon grandiflorum.
  • Platycodin D2: A deglycosylated saponin derived from Platycoside D3. [, , , ] It is an intermediate in the biotransformation pathway of Platycoside A to Platycodin D.
  • Polygalacin D: A triterpenoid saponin with a structure similar to Platycodin D but with a different aglycone core. [, , , , , ] It is another major saponin found in Platycodon grandiflorum.
  • Polygalacin D2: A triterpenoid saponin structurally similar to Polygalacin D but with a different sugar moiety. [, , ] It is considered a less abundant saponin.

Properties

CAS Number

209404-00-2

Product Name

deapio-platycodin D2

IUPAC Name

[(2S,3R,4S,5S)-3-[(2S,3R,4S,5R,6S)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aR,6aS,6bR,8aR,10R,11S,12aR,14bS)-10-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate

Molecular Formula

C58H94O29

Molecular Weight

1255.3 g/mol

InChI

InChI=1S/C58H94O29/c1-22-43(83-47-39(73)33(67)26(64)18-78-47)38(72)41(75)48(80-22)85-45-34(68)27(65)19-79-51(45)87-52(77)58-12-11-53(2,3)13-24(58)23-7-8-30-54(4)14-25(63)46(57(20-61,21-62)31(54)9-10-55(30,5)56(23,6)15-32(58)66)86-50-42(76)44(36(70)29(17-60)82-50)84-49-40(74)37(71)35(69)28(16-59)81-49/h7,22,24-51,59-76H,8-21H2,1-6H3/t22-,24-,25-,26+,27-,28+,29+,30+,31+,32+,33-,34-,35+,36+,37-,38-,39+,40+,41+,42+,43-,44-,45+,46-,47-,48-,49-,50-,51-,54+,55+,56+,58+/m0/s1

InChI Key

WHADRFMYRLBVAJ-BCXQWGEVSA-N

SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O

Synonyms

deapio-platycodin D2

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C(C5(CC4O)C)(CCC7C6(CC(C(C7(CO)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)OC1C(C(C(CO1)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CC[C@H]6[C@]([C@@]5(C[C@H]4O)C)(CC[C@@H]7[C@@]6(C[C@@H]([C@@H](C7(CO)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)C)C)(C)C)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.